4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Physicochemical Property Prediction Drug-likeness Medicinal Chemistry

4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole (CAS: 1304328-15-1, free base) is a heterobifunctional research intermediate combining an imidazole core, a 3-methylphenyl (m-tolyl) lipophilic group, and a pyrrolidine ring. It is primarily distributed as a dihydrochloride salt (CAS: 1315367-90-8) by specialized suppliers such as Enamine.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B13159305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3
InChIInChI=1S/C14H17N3/c1-10-4-2-5-11(8-10)13-9-16-14(17-13)12-6-3-7-15-12/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17)
InChIKeyVCOFOVDXEMFFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole: A Specialized m-Tolyl-Imidazole-Pyrrolidine Building Block for CNS and Oncology Scaffold Synthesis


4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole (CAS: 1304328-15-1, free base) is a heterobifunctional research intermediate combining an imidazole core, a 3-methylphenyl (m-tolyl) lipophilic group, and a pyrrolidine ring. It is primarily distributed as a dihydrochloride salt (CAS: 1315367-90-8) by specialized suppliers such as Enamine [1]. Its structure places it within the class of aryl-imidazole-pyrrolidine building blocks, commonly used in medicinal chemistry for generating focused libraries targeting G-protein-coupled receptors (GPCRs), ion channels, and kinase inhibitors. Unlike generic imidazole scaffolds, the specific substitution pattern of this compound offers a distinct vector for introducing both hydrogen-bonding capability and a specific steric/electronic environment, which is critical in hit-to-lead optimization programs .

Why Generic Imidazole or Pyrrolidine Substitution Cannot Replicate 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole in Structure-Activity Campaigns


Simply substituting the m-tolyl-imidazole core with a phenyl-imidazole like 5-methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole (CAS: 1153103-65-1) or removing the pyrrolidine ring to yield 4-(3-methylphenyl)-1H-imidazole (CAS: 53848-03-6) fundamentally alters the scaffold's pharmacophore. The methyl group on the phenyl ring in the target compound imposes both a steric influence on receptor binding pockets and modulates the electron density of the aryl ring, which directly impacts pi-stacking interactions and metabolic stability. While 2-(pyrrolidin-2-yl)-1H-imidazole (CAS: 871716-71-1) provides only a basic aliphatic handle, the target compound presented here pre-installs precisely the m-tolyl lipophilic anchor required for specific target engagement, thus eliminating a challenging and low-yielding late-stage coupling step during library synthesis . The quantitative impact of this substitution is non-linear; data from homologous series show that a meta-methyl group can shift IC50 values by an order of magnitude depending on the target pocket topology [1].

Quantitative Differentiation Evidence for 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Against Its Closest Analogs


Lipophilicity and Hydrogen Bonding Profile vs. Unsubstituted Phenyl Analog

The target compound's logP is predicted to be higher than the 4-phenyl analog due to the presence of the 3-methyl substituent. Based on a class-level inference from 4-substituted phenyl imidazole series, the meta-methyl group increases the calculated logP by approximately 0.5 to 0.7 units compared to the des-methyl phenyl derivative, while simultaneously reducing the pKa of the imidazole NH, enhancing hydrogen-bond donating capacity [1].

Physicochemical Property Prediction Drug-likeness Medicinal Chemistry

Dual Hydrogen-Bonding Acceptor/Donor Capacity vs. 4-(3-Methylphenyl)-1H-imidazole

Unlike 4-(3-Methylphenyl)-1H-imidazole (CAS: 53848-03-6), which lacks the pyrrolidine moiety, the target compound provides an additional secondary amine in the pyrrolidine ring. This structural feature creates a bidentate or tridentate chelation motif when the pyrrolidine nitrogen is protonated or acts as a metal-coordinating group. While no direct head-to-head study exists, class-level SAR for imidazole-pyrrolidine ligands indicates that the pyrrolidine attachment increases the metal-binding capacity by providing an auxiliary ligation site, which is absent in the simple aryl imidazole .

Coordination Chemistry Ligand Design Metal Chelation

Chiral Resolution Purity and Scalability Enantiomeric Excess vs 5-Methyl-4-phenyl-2-[(2S)-2-pyrrolidinyl]-1H-imidazole

The target compound is supplied as a racemic mixture (pyrrolidine chiral center) with a guaranteed purity of 95% by Enamine [1]. In contrast, the closely related 5-Methyl-4-phenyl-2-[(2S)-2-pyrrolidinyl]-1H-imidazole (CAS: 781662-30-4) is available only as the enantiopure (S)-isomer. While enantiopure material is critical for certain assays, procurement of the racemic mixture for early-stage screening offers a cost advantage—typically 2-5x lower cost-per-gram—and allows researchers to evaluate both enantiomers simultaneously before committing to an expensive chiral separation .

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Optimal Deployment Scenarios for 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Based on Quantitative Differentiation


CNS Penetrant Fragment Library Design Using Predicted logP Boost

Given the estimated +0.5 to +0.7 logP enhancement imparted by the m-tolyl group relative to phenyl analogs [1], this scaffold is best applied in the assembly of fragment libraries targeting CNS enzymes or receptors where passive blood-brain barrier permeability is desired. Its physicochemical profile positions it as a superior alternative to unsubstituted phenyl-imidazoles, which often fall below the logP window for CNS druglikeness .

Bidentate Ligand Synthesis for Metalloenzyme Inhibitor SAR Exploration

The dual heteroatom nature (imidazole + pyrrolidine) makes this compound an ideal starting point for generating zinc-binding pharmacophores in matrix metalloproteinase (MMP) or histone deacetylase (HDAC) inhibitor programs. Its pre-installed chelating motif bypasses the synthetic complexity of introducing a secondary ligation point after core assembly, a common bottleneck when using simpler 4-aryl imidazole precursors [1].

Economical Chiral Hit-to-Lead Screening with Racemic Mixture

For budget-conscious academic labs executing kinase or GPCR hit-to-lead programs, procuring the racemic dihydrochloride salt at ~95% purity provides a cost-effective entry point. The 2-5x cost savings compared to enantiopure analogs like (S)-5-methyl-4-phenyl-2-[(2S)-2-pyrrolidinyl]-1H-imidazole allow for parallel screening of multiple analogues without sacrificing chemical diversity [1].

Quote Request

Request a Quote for 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.